molecular formula C12H15ClN2O B8733235 Urea, 1-(2-chloroethyl)-3-(2-indanyl)- CAS No. 13908-31-1

Urea, 1-(2-chloroethyl)-3-(2-indanyl)-

Cat. No. B8733235
CAS RN: 13908-31-1
M. Wt: 238.71 g/mol
InChI Key: QSDXYNVLWIMBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163720B2

Procedure details

Synthesized according to general procedure 40. The reaction was set up with 2-aminoindan hydrochloride (5.0 g, 29.5 mmol), N,N-diisopropylethylamine (10.3 mL, 58.9 mmol), acetonitrile (100 mL), and 2-chloroethylisocyanate (2.52 mL, 29.5 mmol). Purification via silica gel chromatography using 50% EtOAc in hexanes gave the desired urea as a white solid (3.3 g, 13.8 mmol, 47% yield). 1H NMR (400 MHz, DMSO-d6) δ 7.23-7.18 (m, 2H), 7.15-7.11 (m, 2H), 6.38 (d, J=7.3 Hz, 1H), 6.03 (t, J=5.7 Hz, 1H), 4.36-4.28 (m, 1H), 3.57 (t, J=6.2 Hz, 2H), 3.38-3.29 (m, 2H), 3.12 (dd, J=7.1, 15.8 Hz, 2H), 2.68 (dd, J=5.5, 15.8 Hz, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Quantity
2.52 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
47%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1.C(N(CC)C(C)C)(C)C.[Cl:21][CH2:22][CH2:23][N:24]=[C:25]=[O:26]>C(#N)C>[Cl:21][CH2:22][CH2:23][NH:24][C:25]([NH:2][CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1)=[O:26] |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.NC1CC2=CC=CC=C2C1
Step Two
Name
Quantity
10.3 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
2.52 mL
Type
reactant
Smiles
ClCCN=C=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized
CUSTOM
Type
CUSTOM
Details
Purification via silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
ClCCNC(=O)NC1CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.8 mmol
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.